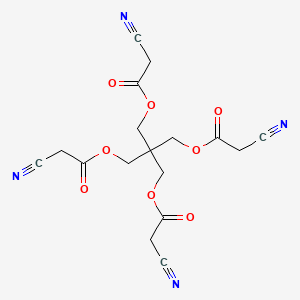
2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid
Übersicht
Beschreibung
Compounds like “2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid” belong to a class of organic compounds known as thiazoles, which are heterocycles with a sulfur atom and a nitrogen atom in a five-membered ring . They are often used in pharmaceuticals and synthetic chemistry .
Molecular Structure Analysis
Thiazoles have a five-membered ring with sulfur and nitrogen atoms. The exact molecular structure of “2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid” would depend on the specific arrangement and bonding of its atoms .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and ring-opening reactions . The specific reactions that “2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid” can undergo would depend on its exact structure.Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid, focusing on six unique applications:
Antimicrobial Agents
2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid has shown potential as an antimicrobial agent. Its thiazole ring structure is known to disrupt bacterial cell walls, making it effective against a variety of bacterial strains. Research has demonstrated its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria, which makes it a promising candidate for developing new antibiotics .
Antioxidant Properties
This compound exhibits significant antioxidant properties. The presence of the hydroxyethyl group contributes to its ability to scavenge free radicals and reduce oxidative stress. Studies have indicated that it can protect cells from damage caused by reactive oxygen species (ROS), which is crucial in preventing diseases related to oxidative stress, such as cancer and neurodegenerative disorders .
Pharmaceutical Intermediates
2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid is used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be a building block for more complex molecules used in medications. This application is particularly important in the development of drugs for treating infections, inflammation, and other medical conditions .
Agricultural Chemicals
In agriculture, this compound is utilized in the formulation of pesticides and herbicides. Its ability to interfere with the metabolic processes of pests and weeds makes it an effective component in protecting crops. Research has shown that it can enhance the efficacy of agricultural chemicals, leading to better crop yields and reduced losses due to pests .
Biochemical Research
2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid is valuable in biochemical research, particularly in studying enzyme mechanisms and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in various biochemical assays, providing insights into enzyme functions and interactions. This application is crucial for advancing our understanding of biological processes at the molecular level .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1-hydroxyethyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-3(8)5-7-2-4(11-5)6(9)10/h2-3,8H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVPVTFGZULOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(S1)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301246670 | |
| Record name | 5-Thiazolecarboxylic acid, 2-(1-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301246670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid | |
CAS RN |
1803610-44-7 | |
| Record name | 5-Thiazolecarboxylic acid, 2-(1-hydroxyethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803610-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazolecarboxylic acid, 2-(1-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301246670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride](/img/structure/B3048664.png)
![(1R,2R,4S)-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B3048665.png)
![Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3048667.png)
![(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B3048669.png)



